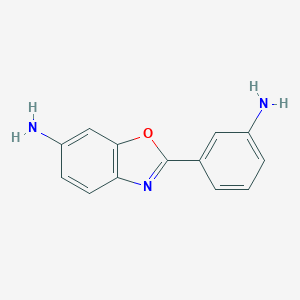

6-Amino-2-(3-aminophenyl)benzoxazole

Descripción general

Descripción

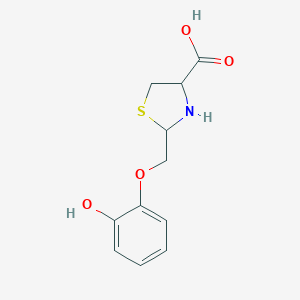

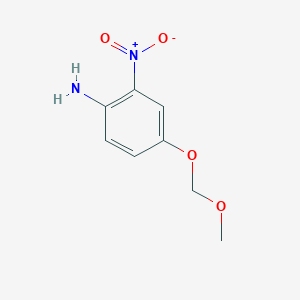

“6-Amino-2-(3-aminophenyl)benzoxazole” is a compound with the molecular formula C13H11N3O . It is a member of the benzoxazole family, which are bicyclic planar molecules extensively used as starting materials for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazoles, including “6-Amino-2-(3-aminophenyl)benzoxazole”, can be synthesized using 2-aminophenol as a precursor . One synthetic strategy involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluene sulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid .

Molecular Structure Analysis

The molecular structure of “6-Amino-2-(3-aminophenyl)benzoxazole” is characterized by a bicyclic planar molecule . More detailed structural analysis may require specific spectroscopic techniques or crystallographic studies.

Chemical Reactions Analysis

Benzoxazoles, including “6-Amino-2-(3-aminophenyl)benzoxazole”, have been synthesized via different pathways . These include reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzoxazole, which includes 6-Amino-2-(3-aminophenyl)benzoxazole, is an attractive scaffold in medicinal chemistry due to its diverse biological applications . It has been used in the synthesis of a plethora of derivatives that have been evaluated for their pharmacological activities .

Diabetes Research

Benzoxazole derivatives have also been studied for their potential applications in diabetes research .

Pain and Inflammation

Benzoxazole derivatives have been evaluated for their potential use in pain and inflammation management .

Cardiovascular Disorders

Research has been conducted on the potential use of benzoxazole derivatives in treating cardiovascular disorders .

Material Science

In the field of material science, benzoxazole derivatives have been used in the synthesis of poly(benzoxazole imide)s . These polymers have shown great thermal stability and good mechanical properties .

Drug Development

The benzoxazole skeleton forms the active component in many marketed drugs such as the non-steroidal anti-inflammatory drug, funoxaprofen, the antibiotics calcimycin, the antibacterial boxazomycin B, and the muscle-relaxant chlorzoxazone .

Synthetic Methodologies

A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .

Mecanismo De Acción

Target of Action

6-Amino-2-(3-aminophenyl)benzoxazole primarily targets enzymes and proteins involved in critical cellular processes. Notably, it interacts with DNA topoisomerases, protein kinases, and histone deacetylases, which play significant roles in DNA replication, cell cycle regulation, and gene expression .

Mode of Action

The compound binds to its target enzymes, inhibiting their activity. For instance, by inhibiting DNA topoisomerases, it prevents the relaxation of supercoiled DNA, thereby hindering DNA replication and transcription. Inhibition of protein kinases disrupts signal transduction pathways, affecting cell proliferation and survival. Histone deacetylase inhibition leads to increased acetylation of histones, resulting in altered gene expression .

Biochemical Pathways

6-Amino-2-(3-aminophenyl)benzoxazole affects several biochemical pathways:

- Gene Expression : Histone deacetylase inhibition alters chromatin structure, affecting the transcription of various genes involved in cell cycle regulation and apoptosis .

Pharmacokinetics

The pharmacokinetics of 6-Amino-2-(3-aminophenyl)benzoxazole involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion : It is excreted via the kidneys and, to a lesser extent, through bile. The bioavailability of the compound is influenced by its metabolic stability and the efficiency of its absorption .

Result of Action

At the molecular level, 6-Amino-2-(3-aminophenyl)benzoxazole induces DNA damage, disrupts cell signaling, and alters gene expression. These effects lead to cell cycle arrest and apoptosis in rapidly dividing cells. At the cellular level, the compound exhibits anti-proliferative and pro-apoptotic effects, making it a potential candidate for anti-cancer therapies .

Action Environment

The efficacy and stability of 6-Amino-2-(3-aminophenyl)benzoxazole are influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, acidic or basic conditions can affect the compound’s stability and solubility. Additionally, interactions with plasma proteins can impact its bioavailability and distribution. The presence of metabolic enzymes and transporters also plays a crucial role in determining the compound’s pharmacokinetic profile .

This comprehensive overview highlights the potential of 6-Amino-2-(3-aminophenyl)benzoxazole as a therapeutic agent, particularly in the context of cancer treatment

Direcciones Futuras

Benzoxazoles, including “6-Amino-2-(3-aminophenyl)benzoxazole”, continue to be an area of interest in medicinal chemistry and chemical biology . Future research may focus on developing more efficient synthesis methods, exploring their biological activities, and investigating their potential therapeutic applications .

Propiedades

IUPAC Name |

2-(3-aminophenyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMRWFMFAFOGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398222 | |

| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-(3-aminophenyl)benzoxazole | |

CAS RN |

313502-13-5 | |

| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)